molecular formula C12H11NO3 B1478692 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid CAS No. 2092721-41-8

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

Cat. No.: B1478692
CAS No.: 2092721-41-8
M. Wt: 217.22 g/mol
InChI Key: NYIVHAVOUUEUTR-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid (CAS 2092721-41-8) is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . As a member of the quinoline family, which is known for its diverse pharmacological activities, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . Quinolines and 4-hydroxyquinolines, in particular, are frequently investigated as core structures in the development of novel therapeutic agents due to their broad biological activity . Researchers utilize this chemical as a key synthetic intermediate for the preparation of more complex molecules. Its structure, featuring both a carboxylic acid and a hydroxyquinoline group, allows for further chemical modifications, making it a versatile precursor in organic synthesis . Handling should be performed by trained personnel using appropriate personal protective equipment. Avoid inhalation, ingestion, and skin contact. It is recommended to store the product sealed in a dry environment, ideally at low temperatures such as -20°C for long-term stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethyl-4-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-8-6-11(14)9-5-7(12(15)16)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVHAVOUUEUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid Derivatives by Oxidation of 2-Hydroxy-4-halogenomethylquinolines

A patented process describes the preparation of 2-hydroxyquinoline-4-carboxylic acids by oxidizing 2-hydroxy-4-halogenomethylquinolines. These halogenomethylquinolines are prepared from anilides of gamma-halogenacetoneacetic acids, which are synthesized by chlorination of diketene followed by reaction with aromatic amines and ring closure using concentrated sulfuric acid. The oxidation step is carried out under acidic conditions (pH 1-4), and the product is isolated by filtration below room temperature and dried under vacuum to obtain either hydrated or anhydrous forms depending on drying temperature (50-60°C for hydrated, 130-150°C for anhydrous).

This method is adaptable to quinoline derivatives bearing alkyl substituents such as ethyl groups, suggesting feasibility for 2-ethyl-4-hydroxyquinoline-6-carboxylic acid synthesis.

Oxidation of 2-Oxo-4-methylquinoline to 2-Oxo-quinoline-4-carboxylic Acid

A research article details the oxidation of 2-oxo-4-methylquinoline using alkaline potassium permanganate (KMnO4) to yield 2-oxo-quinoline-4-carboxylic acid. The reaction is performed by stirring 2-oxo-4-methylquinoline with KMnO4 in water, followed by refluxing until the color changes indicating completion. The product precipitates upon acidification and is purified by recrystallization.

Although this method targets the 4-carboxylic acid position, it demonstrates a robust oxidation approach that could be modified to introduce a carboxyl group at position 6, especially when combined with appropriate regioselective substitution strategies to install the ethyl group at position 2.

Conversion to Acid Chlorides and Further Functionalization

The carboxylic acid obtained can be converted to the corresponding acid chloride by refluxing with thionyl chloride. This intermediate acid chloride enables further derivatization, such as amide formation or esterification, which may be useful for subsequent synthetic transformations or purification steps.

Cyclization Using Dowtherm A for Complex Quinoline Derivatives

For more complex quinoline derivatives, cyclization reactions using high-boiling eutectic mixtures like Dowtherm A (a mixture of biphenyl and diphenyl oxide) at elevated temperatures (around 135°C) facilitate ring closure and formation of quinoline-based heterocycles. This method was successfully applied for synthesizing benzo[c]naphthyridine derivatives from hydroxyquinoline carboxamide precursors, which share structural similarities with hydroxyquinoline carboxylic acids.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Product Type Notes
Halogenation of acetoneacetic acid derivative Chlorination of diketene, reaction with aromatic amines, H2SO4 ring closure 2-Hydroxy-4-halogenomethylquinoline High yield, precursor for oxidation step
Oxidation Alkaline KMnO4, stirring and reflux 2-Oxo-quinoline-4-carboxylic acid Efficient oxidation of methyl to carboxyl
Acid chloride formation Thionyl chloride, reflux Acid chloride Intermediate for further functionalization
Cyclization Dowtherm A, 135°C, 16 hours reflux Benzo[c]naphthyridine derivatives Facilitates ring closure, applicable to quinoline derivatives

Research Findings and Analytical Data

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for carboxylic acid (C=O stretch ~1707 cm⁻¹), hydroxy groups (broad OH stretch ~3200-3600 cm⁻¹), and quinoline nitrogen (C=N stretch ~1650 cm⁻¹) confirm functional group presence.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of hydroxyquinoline carboxylic acids confirm compound identity.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen content matches theoretical values for target compounds, validating purity and correct molecular formula.

  • Reaction Yields : Oxidation and cyclization steps typically yield 60-80%, indicating practical synthetic efficiency.

Summary and Recommendations

The preparation of this compound can be approached by adapting established methods for hydroxyquinoline carboxylic acids:

  • Start with synthesis of 2-ethyl substituted quinoline precursors, possibly via anilide cyclization and halogenation routes.
  • Employ selective oxidation (e.g., alkaline KMnO4) to introduce the carboxylic acid group at position 6.
  • Convert to acid chloride intermediates for further functionalization or purification.
  • Use high-temperature cyclization techniques with Dowtherm A or similar reagents to finalize the quinoline core structure if needed.

These methods are supported by extensive spectral and analytical data, ensuring the reliability and reproducibility of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Recent studies have shown that derivatives of 2-hydroxyquinoline-4-carboxylic acids exhibit significant antioxidant properties. EHQCA and its derivatives have been evaluated using the ABTS assay method, demonstrating varying degrees of antioxidant activity. Some derivatives showed potent activity, indicating potential therapeutic uses in oxidative stress-related conditions .

2. Antimicrobial Properties
Quinoline derivatives, including EHQCA, have been investigated for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

3. Anti-HIV Activity
EHQCA derivatives have been synthesized and tested for their ability to inhibit HIV-1 replication in cell cultures. The results suggest that these compounds could serve as lead compounds in anti-HIV drug discovery efforts due to their ability to interfere with viral replication mechanisms .

4. Anticancer Potential
The compound has shown promise in anticancer research, particularly in the development of novel chemotherapeutic agents. Studies have indicated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Material Science Applications

1. Dye Production
EHQCA has been utilized in the synthesis of various dyestuffs due to its ability to form stable complexes with metal ions. This property is exploited in textile and polymer industries for producing vibrant colors .

2. Polymer Chemistry
The incorporation of EHQCA into polymer matrices has been explored for enhancing the thermal stability and mechanical properties of materials. Research indicates that polymers modified with quinoline derivatives exhibit improved performance characteristics .

Case Study 1: Antioxidant Activity Evaluation

A series of new 2-aryl-3-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for antioxidant activity using the ABTS assay method. Compounds with specific substituents demonstrated enhanced antioxidant properties, suggesting structural modifications can significantly influence activity .

Case Study 2: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of EHQCA against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, indicating its potential as a therapeutic agent against bacterial infections .

Case Study 3: Anti-HIV Screening

In a controlled study, several EHQCA derivatives were screened for anti-HIV activity using HeLa cell cultures. Results indicated that specific modifications at the C6 position enhanced inhibitory effects on HIV replication, paving the way for future drug development efforts .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among related quinoline-6-carboxylic acid derivatives include substituent type, position, and functional groups. Below is a comparative analysis based on the provided evidence:

Table 1: Structural Comparison of Quinoline-6-Carboxylic Acid Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance Source
8-Hydroxyquinoline-6-carboxylic acid 8-OH, 6-COOH 203.19 Hydroxy, carboxylic acid Intermediate for metal chelators
6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid 6-OH, 4-oxo, 2-COOH 221.18 Oxo, hydroxy, carboxylic acid Potential enzyme inhibitors
(E)-3-Diazenyl-4-hydroxy-2-oxo-quinoline-6-carboxylic acid 3-diazenyl, 4-OH, 2-oxo, 6-COOH 423.16 Diazenyl, oxo, hydroxy, COOH Dye/pharmaceutical applications
4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid 4-OEt, 6,7-OMe, 2-COOH 277.27 Ethoxy, methoxy, carboxylic acid API intermediate
6-Methoxy-2-arylquinoline-4-carboxylate 6-OMe, 2-aryl, 4-COOCH3 ~280–320 (varies) Methoxy, ester, aryl P-glycoprotein inhibitors

Physicochemical Properties

  • Lipophilicity: Ethyl substituents (e.g., in 4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid ) increase logP compared to methyl or hydroxy analogs, enhancing membrane permeability.
  • Acidity : The 4-hydroxy and 6-carboxylic acid groups render these compounds zwitterionic at physiological pH, influencing solubility and binding interactions .

Biological Activity

2-Ethyl-4-hydroxyquinoline-6-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a quinoline core with an ethyl group at the 2-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 6-position. These functional groups contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, thereby exerting bactericidal effects.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. The selective toxicity towards cancer cells compared to normal fibroblasts suggests its potential as a therapeutic agent with reduced side effects .

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (Normal Fibroblasts)Reference
MCF7153
HeLa202.5
Normal Fibroblasts>50-

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it is hypothesized to inhibit enzymes involved in peptidoglycan synthesis in bacteria. In cancer cells, it may induce apoptosis through the activation of caspases or by disrupting mitochondrial function .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of quinoline derivatives, including this compound, revealed promising results against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential for clinical applications in treating resistant infections.
  • Cytotoxicity Assessment : In a comparative study evaluating various quinoline derivatives for anticancer properties, this compound was found to have superior cytotoxic effects against resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin. This highlights its potential as a lead compound in developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-4-hydroxyquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclization : Start with a substituted aniline derivative and ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. Adjust reaction temperature (80–120°C) and time (6–12 hours) to optimize intermediates.
  • Functionalization : Introduce the ethyl group via Friedel-Crafts alkylation using ethyl bromide and a Lewis acid catalyst (e.g., AlCl₃). Control stoichiometry to avoid over-alkylation .
  • Oxidation/Reduction : Use potassium permanganate (KMnO₄) in acidic media for selective oxidation of methyl groups to carboxylic acids. Monitor pH to prevent over-oxidation of the quinoline ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and carboxylic acid proton (broad peak at δ 10–12 ppm). Compare with spectra of analogous compounds (e.g., 4-hydroxyquinoline derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (C₁₂H₁₁NO₃, expected m/z 217.07) and fragmentation patterns .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for resolution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. Identify electrophilic sites (e.g., C-2 and C-6 positions) using Fukui indices. Validate with experimental data on analogous compounds (e.g., methoxy-substituted quinolines) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., ethanol) to predict kinetic vs. thermodynamic control .

Q. What experimental strategies mitigate contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols. Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products in cell culture media. Compare with inactive derivatives (e.g., methyl ester analogs) to isolate bioactive species .

Q. How can the stability of this compound be optimized under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1.2–7.4). Monitor via HPLC for hydrolysis of the carboxylic acid group .
  • Lyophilization : Test freeze-dried formulations with cryoprotectants (e.g., trehalose) to enhance shelf life. Characterize crystallinity via XRPD to prevent amorphous phase-induced instability .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting crystallographic data for this compound’s solid-state structure?

  • Methodology :

  • Rietveld Refinement : Compare experimental XRD patterns with simulated data from single-crystal structures of related quinolines (e.g., 4-hydroxy-2-methyl derivatives). Adjust for preferred orientation effects .
  • Hydrogen Bonding Analysis : Use Mercury software to map intermolecular interactions (e.g., O–H···N between hydroxy and quinoline groups) and assess packing efficiency .

Q. What statistical approaches validate the reproducibility of synthetic protocols?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors (p < 0.05) .
  • Control Charts : Track yield and purity over 10 batches to establish process capability indices (Cpk ≥ 1.33) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
Reactant of Route 2
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2-Ethyl-4-hydroxyquinoline-6-carboxylic acid

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